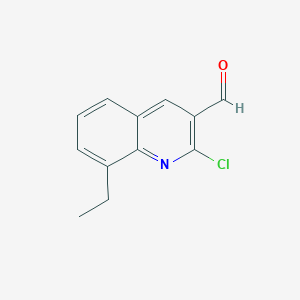

2-Chloro-8-ethyl-quinoline-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-8-ethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNAMDQJNZGZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461257 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335196-05-9 | |

| Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of medicinal chemistry.[1][2] Its rigid, aromatic framework is a common feature in a multitude of natural products, approved drugs, and clinical candidates, exhibiting a vast spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this important class of heterocycles, 2-chloroquinoline-3-carbaldehydes are exceptionally valuable synthetic intermediates.[1] The presence of three distinct reactive sites—the electrophilic aldehyde, the nucleophilically displaceable C2-chloro group, and the quinoline ring itself—renders them versatile synthons for constructing complex, fused heterocyclic systems and for the diversification of molecular libraries in drug discovery campaigns.

This guide provides a detailed technical overview of the synthesis of a specific, functionalized derivative, This compound . We will delve into the core synthetic strategy, the Vilsmeier-Haack reaction, elucidating its mechanism and providing a field-proven experimental protocol. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for the preparation of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[5][6] This powerful one-pot reaction accomplishes formylation and cyclization of an N-arylacetamide precursor to build the quinoline core. The reaction's efficiency stems from the in-situ generation of a potent electrophilic species, the Vilsmeier reagent.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through several distinct stages:

-

Formation of the Vilsmeier Reagent: The process begins with the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphoryl chloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the N-arylacetamide precursor—in our case, N-(2-ethylphenyl)acetamide—attacks the Vilsmeier reagent. The presence of an electron-donating group, such as the ethyl group at the ortho position of the starting acetanilide, facilitates this step by increasing the nucleophilicity of the aromatic ring, generally leading to higher yields.

-

Cyclization and Chlorination: The intermediate undergoes an intramolecular cyclization. The oxygen of the acetamide group is subsequently replaced by a chlorine atom from the reaction medium (originating from POCl₃), leading to the formation of the 2-chloroquinoline scaffold.

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate at the 3-position upon quenching the reaction with water (typically crushed ice). This liberates the carbaldehyde functionality.

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: A logical workflow of the Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis. It is imperative to perform this reaction in a well-ventilated fume hood, as phosphoryl chloride is highly corrosive and reacts violently with water.

Precursor Synthesis: N-(2-ethylphenyl)acetamide

The starting material is readily prepared by the acetylation of 2-ethylaniline. In a typical procedure, 2-ethylaniline is treated with acetic anhydride, often in the presence of a mild acid catalyst or neat, followed by an aqueous work-up to yield the N-(2-ethylphenyl)acetamide precursor.[7]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Role |

| N-(2-ethylphenyl)acetamide | C₁₀H₁₃NO | 163.22 | 1.0 | Substrate |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~3.0 | Reagent/Solvent |

| Phosphoryl Chloride (POCl₃) | POCl₃ | 153.33 | ~7.0 | Reagent |

| Crushed Ice/Water | H₂O | 18.02 | Excess | Quenching/Hydrolysis |

| Sodium Hydroxide (aq.) | NaOH | 40.00 | As needed | Basification |

| Recrystallization Solvent | - | - | - | Purification |

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent:

-

To a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, add N,N-dimethylformamide (DMF) (3.0 eq.).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Causality Insight: This initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring its controlled formation.

-

Add phosphoryl chloride (POCl₃) (7.0 eq.) dropwise to the cooled DMF with vigorous stirring over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The resulting mixture is the Vilsmeier reagent.

-

-

Vilsmeier-Haack Cyclization:

-

To the freshly prepared Vilsmeier reagent, add N-(2-ethylphenyl)acetamide (1.0 eq.) portion-wise while maintaining the cool temperature.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 6-8 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Heating provides the necessary activation energy for the electrophilic substitution and subsequent cyclization to form the quinoline ring system.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a substantial amount of crushed ice.

-

Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

-

Causality Insight: This step serves two purposes: it hydrolyzes the iminium intermediate to the final aldehyde and quenches the highly reactive excess POCl₃ and Vilsmeier reagent.[9] Pouring the hot solution directly onto ice can often lead to a more easily filterable precipitate.[9]

-

The reaction generates a significant amount of hydrochloric acid, which protonates the quinoline nitrogen, forming a water-soluble quinolinium salt. Therefore, basification is essential for precipitation.[9] Slowly add a cold aqueous solution of sodium hydroxide (~2M) or sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove inorganic salts and dry it.

-

-

Purification:

Diagram: Experimental Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons on the quinoline core, the ethyl group (a quartet and a triplet), and a distinct downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all unique carbon atoms, including a characteristic peak for the aldehyde carbonyl carbon (typically δ 187-190 ppm).[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable in the molecular ion peak.

-

IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the aldehyde (around 1690-1710 cm⁻¹) and C-Cl stretching vibrations.

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism and the rationale behind each experimental step—from temperature control during reagent formation to the critical basification step during work-up—is paramount for achieving high yields and purity. This versatile intermediate serves as a valuable platform for the development of novel heterocyclic compounds with significant potential in medicinal chemistry and drug development, underscoring the enduring importance of the quinoline scaffold in the pursuit of new therapeutic agents.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectral Analysis of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 2-Chloro-8-ethyl-quinoline-3-carbaldehyde, a quinoline derivative of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and a thorough understanding of their structural characterization is paramount for the development of novel therapeutics and functional materials.[1][2] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

This compound possesses a core quinoline rings system, which is a bicyclic aromatic heterocycle. The key functional groups that dictate its spectral properties are the chlorine atom at the 2-position, an ethyl group at the 8-position, and a carbaldehyde (formyl) group at the 3-position. The molecular formula is C₁₂H₁₀ClNO, and the molecular weight is 219.67 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons on the quinoline ring, the aldehyde proton, and the protons of the ethyl group. Based on data from structurally similar compounds, the expected chemical shifts are as follows:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet (s) | - |

| H4 (quinoline ring) | 8.5 - 8.9 | Singlet (s) | - |

| H5, H6, H7 (quinoline ring) | 7.5 - 8.2 | Multiplet (m) | - |

| Methylene (-CH₂) | 3.0 - 3.3 | Quartet (q) | ~7.5 |

| Methyl (-CH₃) | 1.3 - 1.5 | Triplet (t) | ~7.5 |

-

Causality behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the organic analyte for NMR analysis.[4] The chemical shifts are reported relative to the internal standard tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 189.0 - 192.0 |

| Quaternary carbons (quinoline ring) | 125.0 - 150.0 |

| Methine carbons (quinoline ring) | 120.0 - 140.0 |

| Methylene (-CH₂) | 24.0 - 26.0 |

| Methyl (-CH₃) | 14.0 - 16.0 |

-

Expertise & Experience: The downfield chemical shift of the aldehyde carbon is a characteristic feature and is highly diagnostic. The specific shifts of the quinoline ring carbons can be further assigned using two-dimensional NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the IR spectrum will show characteristic absorption bands for the aldehyde, the aromatic ring, and the C-Cl bond.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1690 - 1710 | Strong |

| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C=C and C=N (aromatic ring) | 1500 - 1600 | Medium to Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-Cl | 750 - 800 | Strong |

-

Trustworthiness: The presence of a strong band around 1700 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde. The C-H stretching vibrations of the aldehyde are also characteristic, though sometimes they can be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 219, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z 221 with an intensity of about one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Loss of CO: A fragment ion at m/z 191, corresponding to the loss of a carbonyl group.

-

Loss of Cl: A fragment ion at m/z 184, corresponding to the loss of a chlorine atom.

-

Loss of Ethyl Group: A fragment ion at m/z 190, corresponding to the loss of an ethyl radical.

Diagram of Proposed Mass Spectrometry Fragmentation

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-chloro-quinoline-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[5][6][7]

Step-by-step Methodology:

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.

-

Reaction with Acetanilide Derivative: To the prepared Vilsmeier reagent, add the corresponding 2-ethylacetanilide.

-

Reflux: Heat the reaction mixture at 80-90°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, pour the mixture onto crushed ice with stirring.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and TMS as the internal standard.[8]

-

IR: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.

-

MS: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.

Conclusion

The spectral data of this compound provide a detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization of this important quinoline derivative. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic systems, aiding in the interpretation of analytical data and providing a foundation for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 335196-05-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. rsc.org [rsc.org]

- 5. chemijournal.com [chemijournal.com]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

The Pharmacological Versatility of 2-Substituted Quinoline-3-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of 2-substituted quinoline-3-carbaldehydes, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. We will delve into their synthesis, multifaceted pharmacological effects, and the experimental methodologies used to elucidate their therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the evaluation of these promising molecules.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives are the core of numerous natural products and synthetic drugs, exhibiting a vast array of biological activities.[1] Among the various functionalized quinolines, 2-substituted quinoline-3-carbaldehydes have emerged as particularly versatile intermediates and bioactive molecules in their own right. The presence of a reactive aldehyde group at the 3-position and a modifiable substituent at the 2-position allows for extensive chemical derivatization, leading to a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1]

The archetypal precursor for many of these derivatives is 2-chloroquinoline-3-carbaldehyde, which is readily synthesized and serves as a versatile starting material for introducing a variety of functionalities at the 2-position through nucleophilic substitution.[2] This flexibility is a key driver in the exploration of this chemical space for novel therapeutic agents.

Anticancer Activity: Targeting Cell Viability and Apoptotic Pathways

A significant body of research has highlighted the potent anticancer activities of 2-substituted quinoline-3-carbaldehyde derivatives against a range of human cancer cell lines.[3][4] These compounds often exert their effects through the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.[5]

Mechanistic Insights: Induction of Apoptosis

Several studies suggest that quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. One proposed mechanism involves the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[5] The activation of caspase-9 points to the involvement of the intrinsic pathway, which is often initiated by the release of cytochrome c from the mitochondria.[5] This release can be regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated by some quinoline derivatives.[5] The activation of caspase-8, on the other hand, is a hallmark of the extrinsic pathway.[5]

Another avenue of anticancer action for some quinoline derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Below is a diagram illustrating the proposed apoptotic pathways targeted by certain 2-substituted quinoline-3-carbaldehyde derivatives.

Caption: Proposed apoptotic pathways induced by 2-substituted quinoline-3-carbaldehydes.

Quantitative Assessment of Cytotoxicity

The cytotoxic effects of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[7][8]

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | DAN-G (Pancreatic) | 1.23 | [9] |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | LCLC-103H (Lung) | 1.49 | [9] |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | SISO (Cervical) | 1.35 | [9] |

| N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide | DAN-G (Pancreatic) | 2.57 | [9] |

| Quinoline-3-carboxylate derivative (4m) | MCF-7 (Breast) | 0.33 | [10] |

| Quinoline-3-carboxylate derivative (4n) | MCF-7 (Breast) | 0.33 | [10] |

| Quinoline-3-carboxylate derivative (4k) | K562 (Leukemia) | 0.28 | [10] |

| Combretastatin A-4 quinoline derivative (12c) | MCF-7 (Breast) | 0.010 | [6] |

| Combretastatin A-4 quinoline derivative (12c) | HL-60 (Leukemia) | 0.015 | [6] |

| Combretastatin A-4 quinoline derivative (12c) | HCT-116 (Colon) | 0.042 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for assessing the cytotoxicity of 2-substituted quinoline-3-carbaldehyde derivatives using the MTT assay.[7][8][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24-72 hours.

-

MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-substituted quinoline-3-carbaldehydes have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these compounds is highly dependent on the nature of the substituent at the 2-position of the quinoline ring. For instance, the introduction of heterocyclic moieties or specific pharmacophores can significantly enhance activity. Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial profile of these derivatives.

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13] The broth microdilution method is a standard and widely accepted technique for determining MIC values.[14]

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | |

| Quinoline-based hydroxyimidazolium hybrid (7a) | Mycobacterium tuberculosis H37Rv | 20 | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 | |

| Quinolidene-rhodanine conjugate (30) | Mycobacterium tuberculosis H37Ra (active) | 1.9 | [12] |

| Quinolidene-rhodanine conjugate (31) | Mycobacterium tuberculosis H37Ra (active) | 1.9 | [12] |

| Quinolidene-rhodanine conjugate (30) | Mycobacterium tuberculosis H37Ra (dormant) | 2.3 | [12] |

| Quinolidene-rhodanine conjugate (31) | Mycobacterium tuberculosis H37Ra (dormant) | 2.2 | [12] |

| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | 15.6 | [15] |

| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | 15.6 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standardized broth microdilution method for assessing the antimicrobial susceptibility of microorganisms to 2-substituted quinoline-3-carbaldehyde derivatives, based on CLSI guidelines.[13][14]

-

Preparation of Inoculum: From a fresh agar plate, select several colonies of the test microorganism and suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Inoculum Dilution: Dilute the standardized inoculum in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final inoculum density. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. 2-Substituted quinoline-3-carbaldehyde derivatives have also been investigated for their potential to mitigate these pathological processes.

Anti-inflammatory Activity: Targeting Key Mediators

The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[16][17] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Certain quinoline derivatives have also been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[18]

Below is a diagram illustrating the workflow for evaluating the in vitro anti-inflammatory activity of these compounds.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

| Compound Type | Assay | IC50 (µM) | Reference |

| 4-Carboxyl quinoline derivative (9e) | COX-2 Inhibition | 0.043 | [19] |

| 2,3-Diarylquinoline derivative (39) | COX-2 Inhibition | 0.077 | [16] |

| Quinoline-3-carbonitrile derivative | Tpl2 kinase (TNF-α production) | Potent inhibition reported | [18] |

Antioxidant Activity: Scavenging Free Radicals

The antioxidant potential of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives has been demonstrated through their ability to scavenge various free radicals.[20][21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant capacity.

| Compound Type | Assay | IC50 (mg/mL) | Reference |

| 2-Oxo-quinoline-3-carbaldehyde Schiff-base (4b2) | DPPH Scavenging | < 10 | [20] |

| 2-Oxo-quinoline-3-carbaldehyde Schiff-base (4e1) | DPPH Scavenging | < 10 | [20] |

| 2-Oxo-quinoline-3-carbaldehyde Schiff-base (4e2) | DPPH Scavenging | < 10 | [20] |

| 2-Oxo-quinoline-3-carbaldehyde Schiff-base (4g2) | DPPH Scavenging | < 10 | [20] |

| 2-chloroquinoline-3-carbaldehyde derivative (1g) | DPPH Scavenging (% at a given conc.) | 92.96% | [22] |

Conclusion

2-Substituted quinoline-3-carbaldehydes represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory and antioxidant effects, underscores their importance in medicinal chemistry. The synthetic tractability of the 2-chloroquinoline-3-carbaldehyde precursor allows for the generation of diverse chemical libraries, facilitating robust structure-activity relationship studies. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and optimization of these compounds, with the ultimate goal of translating their therapeutic potential into clinical applications.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] SYNTHESIS AND FREE RADICAL SCAVENGING PROPERTY OF SOME QUINOLINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of Quinoline-Based Aldehydes

Abstract

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] When functionalized with a reactive aldehyde group, these molecules, known as quinoline-based aldehydes, gain unique biochemical properties that make them potent agents in various therapeutic areas, particularly in oncology and infectious diseases.[3][4] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by quinoline-based aldehydes. We will delve into their roles as potent enzyme inhibitors, their interactions with and damage to cellular DNA, and their capacity to induce oxidative stress, ultimately leading to cell death. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also field-proven experimental protocols to investigate these actions.

Introduction: The Quinoline-Aldehyde Pharmacophore

Quinoline, a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring, is a cornerstone of drug discovery.[1] Its planar structure and electron-rich nature allow it to interact with various biological macromolecules. The introduction of an aldehyde (-CHO) group imparts a potent electrophilic character to the molecule. This reactivity allows quinoline-based aldehydes to form covalent bonds with nucleophilic residues in proteins and DNA, underpinning many of their biological effects.

The synergy between the quinoline scaffold's binding capabilities and the aldehyde's reactivity has given rise to a class of compounds with significant therapeutic potential. These agents have demonstrated a broad range of activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][5] Understanding their precise mechanisms of action is critical for optimizing their therapeutic index and advancing their development from laboratory curiosities to clinical candidates. This guide synthesizes current knowledge on their primary modes of action and provides the methodological framework for their further investigation.

Core Mechanisms of Action

The biological effects of quinoline-based aldehydes are not attributable to a single, linear pathway. Instead, they operate through a network of interconnected mechanisms that converge to disrupt cellular homeostasis and induce cytotoxicity, particularly in pathological cells. The three primary pillars of their action are enzyme inhibition, DNA interaction, and the induction of oxidative stress.

Enzyme Inhibition

The electrophilic aldehyde moiety makes these compounds adept at interacting with enzyme active sites, often leading to potent and sometimes irreversible inhibition.

Aldehyde Dehydrogenase (ALDH) Inhibition

A prime target for quinoline-based aldehydes is the aldehyde dehydrogenase (ALDH) superfamily of enzymes. Specifically, the ALDH1A1 isoform is overexpressed in various cancer stem cells and is associated with poor prognosis and drug resistance.[6] Quinoline-based inhibitors have been developed that show low nanomolar potency against ALDH1A1.[6][7] By inhibiting this enzyme, these compounds can disrupt critical metabolic pathways and potentiate the effects of other chemotherapeutic agents, such as paclitaxel.[6]

Methionine Aminopeptidase (MetAP) Inhibition

Methionine aminopeptidases are crucial for protein maturation. In pathogens like Leishmania donovani, the enzyme LdMetAP1 is a validated drug target. Specific quinoline-carbaldehyde derivatives have been identified as novel, competitive inhibitors of LdMetAP1.[8] Structural studies reveal that these inhibitors bind to the catalytic active site, and their selectivity is mediated by interactions with non-catalytic residues unique to the pathogen's enzyme, providing a basis for selective toxicity.[8]

Kinase and Topoisomerase Inhibition

The quinoline core is a well-established scaffold for kinase inhibitors.[9] While the aldehyde's role is less defined here, it can contribute to binding affinity and specificity. Furthermore, many quinoline derivatives are known to inhibit DNA topoisomerases, enzymes critical for managing DNA topology during replication.[10][11] This inhibition prevents the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.

DNA Interaction and Damage

The planar quinoline ring is well-suited for interacting with the structure of DNA. This interaction can occur through several modes, leading to significant genotoxicity.

DNA Intercalation and Groove Binding

Certain quinoline-based compounds function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This action can distort the helical structure, interfering with the processes of replication and transcription.[12][13] Other derivatives have been shown to bind to the minor groove of the DNA helix, particularly in A/T-rich regions.[14][15] This binding is stabilized by hydrogen bonds and can block the access of DNA-binding proteins.

Induction of DNA Damage

Aldehydes are known to be genotoxic, capable of forming DNA-protein crosslinks (DPCs) and other adducts.[16] The aldehyde group on the quinoline scaffold can react with DNA bases, leading to the formation of adducts that can cause mutations if not repaired. Furthermore, by inhibiting enzymes like topoisomerases or by generating reactive oxygen species (discussed next), quinoline-based aldehydes can induce single- and double-strand DNA breaks.[12][17] This damage triggers cellular DNA damage response (DDR) pathways, which, if overwhelmed, lead to cell cycle arrest and apoptosis.[12]

Induction of Oxidative Stress

A common mechanism for many cytotoxic agents is the generation of reactive oxygen species (ROS), which cause widespread cellular damage.

ROS Generation

Quinoline derivatives have been shown to increase the production of intracellular ROS, such as superoxide and hydroxyl radicals.[18][19] This can occur through various mechanisms, including interference with the mitochondrial electron transport chain or by redox cycling. The accumulation of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress.[18]

Downstream Effects of Oxidative Stress

The excess ROS generated can indiscriminately attack major biomolecules. This includes:

-

Lipid Peroxidation: Damage to lipids in cell membranes, leading to loss of membrane integrity. Malondialdehyde (MDA) is a key product and marker of this process.[20]

-

Protein Oxidation: Modification of amino acid residues, leading to enzyme inactivation and protein aggregation.

-

Oxidative DNA Damage: Oxidation of DNA bases, with 8-hydroxy-2'-deoxyguanosine (8-OHdG) being a common marker for this type of damage.[20][21]

The cumulative effect of this damage contributes significantly to the compound's overall cytotoxicity.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Technology - Substituted Quinoline Analogs as Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors [nih.technologypublisher.com]

- 7. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]

- 17. championsoncology.com [championsoncology.com]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 21. DNA/RNA damage assays from Cell Biolabs [bio-connect.nl]

Part 1: The Strategic Imperative for New Quinoline Derivatives

<An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline Derivatives

A Foreword for the Modern Medicinal Chemist

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its journey from a simple aromatic molecule to a privileged structure in drug discovery is a testament to its remarkable chemical versatility and pharmacological promiscuity.[3][4] Quinoline derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the discovery and synthesis of novel quinoline derivatives, delving into both classical and contemporary methodologies, and elucidating the rationale behind experimental design.

The enduring relevance of the quinoline core lies in its ability to serve as a versatile template for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The development of drug resistance, particularly in infectious diseases and oncology, necessitates a continuous pipeline of novel therapeutic agents.[7] The quinoline framework, with its multiple sites for substitution, offers a fertile ground for the generation of diverse chemical libraries to address these challenges.

Understanding the Pharmacophore: Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline ring.[8][9] Structure-Activity Relationship (SAR) studies are therefore paramount in guiding the design of new analogues with enhanced potency and selectivity.[8][9]

-

Substitution at Position 4: The 4-aminoquinoline scaffold is a classic example of SAR, forming the basis for renowned antimalarial drugs like chloroquine.[4][10] The presence of an amino group at this position is crucial for activity, and modifications to the side chain can significantly impact efficacy and combat resistance.[10]

-

Substitution at Position 7: An electron-withdrawing group, such as chlorine, at the 7-position is a common feature in many potent 4-aminoquinoline antimalarials, enhancing their activity.[10]

-

Substitution at Position 3: The introduction of substituents at the 3-position can profoundly influence the pharmacological profile. For instance, a carboxamide moiety can lead to TRPV1 antagonism, while a carboxylic acid can confer COX-inhibition.[8][9]

-

Hybrid Molecules: The fusion of the quinoline nucleus with other heterocyclic scaffolds, such as imidazole, pyrazole, or furan, has emerged as a powerful strategy to enhance bioactivity.[11][12]

A systematic exploration of SAR is critical for rational drug design. Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are invaluable tools in this endeavor, enabling the prediction of binding affinities and guiding the synthesis of more potent compounds.[13][14][15]

Part 2: A Synthetic Chemist's Toolkit: Methodologies for Quinoline Construction

The synthesis of the quinoline ring system has been a subject of intense investigation for over a century, leading to a rich collection of named reactions.[16] While classical methods remain relevant, modern synthetic chemistry has introduced more efficient, sustainable, and versatile approaches.

Classical Named Reactions: The Foundation of Quinoline Synthesis

Several foundational reactions have been instrumental in the construction of the quinoline core.[17]

-

Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][18][19] It is a robust method but often requires harsh conditions.[16]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[3][19][20]

-

Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to yield 2,4-disubstituted quinolines.[3][18][20]

-

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aromatic amine with a β-ketoester.[1][3]

-

Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[3][18][20][21]

-

Pfitzinger Synthesis: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[3][18][19]

Modern Synthetic Strategies: Efficiency and Sustainability

Contemporary synthetic chemistry emphasizes the development of methodologies that are not only efficient but also environmentally benign.[22][23]

-

Multicomponent Reactions (MCRs): MCRs have revolutionized quinoline synthesis by allowing the construction of complex molecules in a single step from multiple starting materials.[17][24] The Povarov reaction, a cycloaddition of an aniline, an aldehyde, and an alkene, is a prime example of an MCR used to generate substituted quinolines with high atom economy.[17][24]

-

Catalytic Approaches: The use of catalysts, including transition metals (e.g., palladium, copper, cobalt, nickel, iridium), Lewis acids, and Brønsted acids, has significantly expanded the scope and efficiency of quinoline synthesis.[17][21][25][26] Nanocatalysts are also gaining prominence due to their high activity and reusability.[27][28]

-

Green Chemistry Approaches: In line with the principles of sustainable chemistry, several green methodologies have been developed for quinoline synthesis.[3][11][23] These include:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[3][21]

-

Use of green solvents: Employing environmentally friendly solvents like water, ethanol, or ionic liquids minimizes the environmental impact.[3][11]

-

Catalyst-free reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst is a key goal of green chemistry.[3][11]

-

Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies purification.[3][28]

-

Part 3: Experimental Protocols and Data Presentation

To provide actionable insights, this section outlines a detailed experimental protocol for a common quinoline synthesis and presents a structured table for data comparison.

Detailed Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis of a 2,4-disubstituted quinoline.

Materials:

-

2-Aminoacetophenone (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 10 mol%)

-

Ethanol (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and ethanol (5 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,4-disubstituted quinoline.

Self-Validating System: The progress of the reaction is monitored by TLC, ensuring the reaction proceeds to completion. The final product is purified by column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry), providing a self-validating workflow.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst can significantly impact the yield and reaction conditions of a quinoline synthesis. The following table summarizes the performance of various catalytic systems in the Friedländer synthesis.

| Catalyst System | Reaction Conditions | Typical Yield (%) | Reference |

| p-Toluenesulfonic Acid (p-TsOH) | Ethanol, Reflux | 85-95 | [20] |

| Zinc Chloride (ZnCl₂) | Solvent-free, 100°C | 80-92 | [20] |

| Potassium Hydroxide (KOH) | Ethanol, Room Temp | 75-90 | [20] |

| Nafion NR50 | Ethanol, Microwave | 90-98 | [21] |

| Fe₃O₄ Nanoparticles | Water, Reflux | 88-96 | [28] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Part 4: Visualizing the Workflow and Logic

Diagrams are essential for conveying complex information in a clear and concise manner. The following Graphviz diagrams illustrate the general workflow for quinoline derivative discovery and a simplified representation of the Friedländer synthesis mechanism.

Diagram: General Workflow for Quinoline Derivative Discovery

Caption: A generalized workflow for the discovery and development of novel quinoline derivatives.

Diagram: Simplified Friedländer Synthesis Mechanism

Caption: A simplified schematic of the Friedländer synthesis mechanism for quinoline formation.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a source of inspiration for medicinal chemists. The development of novel synthetic methodologies, particularly those aligned with the principles of green chemistry, will undoubtedly accelerate the discovery of new quinoline-based therapeutic agents.[11][22][23] The integration of computational design, high-throughput synthesis, and biological screening will further enhance the efficiency of this process. As our understanding of disease mechanisms deepens, the versatility of the quinoline nucleus will ensure its continued prominence in the quest for new medicines to address unmet medical needs.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. eurekaselect.com [eurekaselect.com]

- 26. Quinoline synthesis [organic-chemistry.org]

- 27. benchchem.com [benchchem.com]

- 28. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloroquinolines

Introduction: The Strategic Importance of 2-Chloroquinolines

In the landscape of medicinal chemistry and pharmaceutical development, quinoline scaffolds are considered "privileged structures" due to their prevalence in a wide range of biologically active compounds.[1] Among the various functionalized quinolines, 2-chloroquinolines stand out as exceptionally versatile and indispensable intermediates.[2] The chlorine atom at the 2-position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, enabling chemists to construct extensive libraries of novel molecules for drug discovery programs targeting cancer, malaria, and microbial infections.[1][2][3]

The Vilsmeier-Haack reaction provides one of the most direct and efficient routes for the synthesis of these crucial building blocks, particularly 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[4] This guide offers a comprehensive exploration of this transformation, grounded in mechanistic understanding and field-proven experimental protocols, designed for researchers and professionals in organic synthesis and drug development.

Part 1: The Vilsmeier-Haack Reagent: Formation and Electrophilic Character

The cornerstone of this synthesis is the Vilsmeier-Haack reagent, a chloroiminium salt, which is generated in situ. While various acid chlorides can be used, the most common and cost-effective combination is N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

The reaction between the lone pair of electrons on the oxygen atom of DMF and the electrophilic phosphorus atom of POCl₃ initiates the process. Subsequent rearrangement and elimination yield the highly electrophilic N,N-dimethyl-chloromethylene iminium salt, commonly known as the Vilsmeier reagent.[7][8] Recent NMR studies have confirmed the structure of this adduct as the imidoyl chloride salt.[5] The Vilsmeier reagent is a weaker electrophile than those generated in classical Friedel-Crafts acylations, which dictates its selectivity for electron-rich aromatic and heteroaromatic substrates.[9]

Part 2: The Reaction Mechanism: From Acetanilide to Chloroquinoline

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction is a robust cyclization process. The reaction proceeds through a sequence of electrophilic substitution, cyclization, and dehydration steps.

-

Activation of Acetanilide : The N-arylacetamide starting material reacts with the Vilsmeier reagent. The electrophilic carbon of the iminium ion is attacked by the oxygen of the amide, although attack via the nitrogen leading to an enamine intermediate is also plausible and leads to the same overall transformation.

-

Intramolecular Electrophilic Aromatic Substitution : The activated intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the anilide. This cyclization step is the key ring-forming event. The regioselectivity is dictated by the electronic and steric nature of substituents on the aromatic ring.

-

Dehydration and Aromatization : The resulting cyclic intermediate undergoes dehydration, driven by the formation of a stable aromatic quinoline ring system.

-

Chlorination and Formylation : The reaction conditions, rich in POCl₃, facilitate the chlorination at the 2-position and the introduction of a formyl group at the 3-position, yielding the final 2-chloro-3-formylquinoline product.[10]

// Node Definitions node_start [label="N-Arylacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; node_vilsmeier [label="Vilsmeier Reagent\n(from DMF + POCl₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_activated [label="Activated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; node_cyclization [label="Intramolecular\nCyclization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_cyclic_intermediate [label="Cyclized Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; node_dehydration [label="Dehydration &\nAromatization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_product [label="2-Chloro-3-formylquinoline", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_start -> node_activated; node_vilsmeier -> node_activated [style=dashed, arrowhead=none]; node_activated -> node_cyclization; node_cyclization -> node_cyclic_intermediate; node_cyclic_intermediate -> node_dehydration; node_dehydration -> node_product; } dot

Part 3: Experimental Protocol & Optimization

The following protocol provides a generalized, self-validating procedure for the synthesis of 2-chloro-3-formylquinolines. It is crucial to perform this reaction in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.

Step-by-Step Experimental Protocol

Reagents & Equipment:

-

N-Arylacetamide (Substrate)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

-

Ice bath, heating mantle

-

Crushed ice, deionized water

-

Sodium hydroxide or sodium bicarbonate solution for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Initial Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (e.g., 5 mmoles) in anhydrous DMF (e.g., 15 mmoles).

-

Vilsmeier Reagent Formation : Cool the solution to 0-5°C using an ice bath. This step is critical to control the initial exothermic reaction.

-

Addition of POCl₃ : Add POCl₃ (e.g., 60 mmoles) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C.[11] A color change is often observed.

-

Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.[11] The reaction time can vary from 4 to 16 hours, depending on the substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Crucially, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. [12] This "reverse quench" is essential for safely hydrolyzing excess POCl₃ and the reaction intermediate.[13]

-

Workup & Isolation :

-

Allow the ice to melt completely. The product may precipitate as a solid.

-

Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[14]

-

Filter the precipitated solid and wash it thoroughly with cold water.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

-

Purification : Dry the crude product. Recrystallization from a suitable solvent system, such as aqueous ethanol, is typically sufficient to yield the pure 2-chloro-3-formylquinoline.

Optimization and Substrate Scope

The efficiency of the Vilsmeier-Haack cyclization is highly dependent on the electronic nature of the substituents on the N-arylacetamide ring.

-

Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups, particularly at the meta or para position of the acetanilide, significantly enhance the reaction rate and yield.[10] These groups increase the electron density of the aromatic ring, facilitating the intramolecular electrophilic substitution step.

-

Electron-Withdrawing Groups (EWGs) : Groups like chloro (-Cl), bromo (-Br), or nitro (-NO₂) deactivate the aromatic ring, making the cyclization more difficult. These reactions often require longer reaction times and higher temperatures, and typically result in lower yields.[14] In some cases of strongly deactivated acetanilides, the reaction may fail to produce the quinoline, yielding formamidines instead.[14]

| Substrate (N-Arylacetamide) | Reaction Time (hours) | Yield (%) | Reference |

| 4-Methoxyacetanilide | 4 | 80 | [14] |

| 4-Methylacetanilide | 4 | 75 | [14] |

| Acetanilide (unsubstituted) | 8-10 | 60-70 | [14] |

| 4-Chloroacetanilide | 10 | 65 | [14] |

| 4-Bromoacetanilide | 10 | 60 | [14] |

| 4-Nitroacetanilide | 12 | 55 | [14] |

Part 4: Troubleshooting Common Issues

-

Issue 1: Uncontrolled Exotherm During POCl₃ Addition.

-

Cause: Adding POCl₃ too quickly.

-

Solution: Ensure slow, dropwise addition and maintain the temperature at 0-5°C with an efficient ice bath.

-

-

Issue 2: Low Yield and Formation of Tarry Side Products.

-

Cause: Overheating or excessively long reaction times.[14]

-

Solution: Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid exceeding the recommended temperature range of 80-90°C.

-

-

Issue 3: Product Remains in Solution After Quenching.

-

Cause: Incomplete neutralization. The acidic conditions protonate the quinoline nitrogen, rendering it water-soluble.

-

Solution: Ensure thorough basification to a pH of at least 7-8.[14] Check the pH with indicator paper. If the product is still soluble, perform an extraction with an organic solvent.

-

Part 5: Synthetic Utility and Applications

The 2-chloro-3-formylquinolines synthesized via this method are powerful synthetic intermediates. The chloro group is readily displaced by various nucleophiles (O, N, S), while the aldehyde group can be transformed into a wide array of other functionalities, such as nitriles, esters, or oximes, or used in condensation reactions to build more complex heterocyclic systems.[10] This dual reactivity makes them ideal starting points for constructing molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

Part 6: Overall Experimental Workflow

// Connections A -> B -> C -> D -> E -> F -> G -> H; } dot

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry-online.com [chemistry-online.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. ijsr.net [ijsr.net]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Chemical Reactivity of the Aldehyde Group in Quinolines: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and materials.[1][2] When functionalized with an aldehyde group, the resulting quinoline-carbaldehyde becomes a versatile synthetic intermediate, offering a gateway to a vast chemical space. The inherent electronic properties of the quinoline ring—a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring—profoundly influence the reactivity of the attached aldehyde. This guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in quinolines, offering field-proven insights, detailed experimental protocols, and mechanistic understanding to empower researchers in drug discovery and chemical synthesis.

The Electronic Landscape: How the Quinoline Nucleus Governs Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In quinoline-carbaldehydes, this electrophilicity is not constant; it is modulated by the position of the aldehyde group on the ring. The pyridine portion of the quinoline system is strongly electron-withdrawing (an N-heterocyclic effect), which significantly impacts the aldehyde's behavior.

-

Aldehydes at Positions 2 and 4: These positions are directly conjugated with the heterocyclic nitrogen atom. The nitrogen exerts a powerful electron-withdrawing inductive (-I) and resonance (-M) effect, making the aldehyde carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to a simple benzaldehyde.

-

Aldehydes at Position 3: While still influenced by the ring's overall electron-deficient character, the aldehyde at the 3-position is not in direct conjugation with the nitrogen. Its reactivity is thus moderated but remains higher than that of aldehydes on the benzenoid ring.

-

Aldehydes on the Benzenoid Ring (Positions 5, 6, 7, 8): These aldehydes behave more like substituted benzaldehydes, with their reactivity primarily influenced by the substituents on the benzene ring and the overall inductive pull of the fused pyridine ring.

This positional variance is a critical consideration in experimental design. A highly activated aldehyde at the 2-position may react under mild conditions, while an aldehyde at the 6-position might require more forcing conditions for the same transformation.

Figure 1: Influence of aldehyde position on electrophilicity.

Core Transformations of the Quinoline Aldehyde

The activated nature of the quinoline aldehyde opens a broad portfolio of synthetic transformations. This section details the most critical reaction classes, providing mechanistic insights and practical protocols.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are arguably the most powerful tool for elaborating quinoline-carbaldehydes. They enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to complex scaffolds.

A. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. The electron-withdrawing quinoline ring facilitates the initial nucleophilic attack and subsequent dehydration.

Mechanism Insight: The reaction is often catalyzed by a weak base like piperidine or an amino acid like L-proline. The base deprotonates the active methylene compound, generating a nucleophilic carbanion. This anion attacks the highly electrophilic carbonyl carbon of the quinoline aldehyde. The resulting alkoxide intermediate is protonated and then undergoes base-catalyzed elimination of water to yield the final condensed product.[3] This pathway is particularly efficient for substituted 2-chloroquinoline-3-carbaldehydes.[3][4]

Figure 2: Workflow for Knoevenagel condensation.

B. Schiff Base Formation: The reaction of quinoline aldehydes with primary amines readily forms imines (Schiff bases).[5] These products are not just final targets but also crucial intermediates for further reactions, such as reductive amination or cycloadditions.

C. Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with high control over the double bond geometry. It involves the reaction of the aldehyde with a phosphorus ylide.

Reduction of the Aldehyde Group

Selective reduction of the aldehyde without affecting the quinoline ring is a common and vital transformation. The choice of reducing agent is critical to achieving the desired outcome.

A. Reduction to Alcohols: This is typically achieved using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice.[3] It is chemoselective for the aldehyde group, leaving the aromatic quinoline core intact. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but may lead to over-reduction or reaction with other functional groups.[4]

B. Reduction to Methyl Group (Deoxygenation): Complete reduction of the aldehyde to a methyl group can be accomplished via two-step procedures like the Wolff-Kishner or Clemmensen reductions, although these often require harsh conditions that may not be compatible with sensitive quinoline derivatives.

Table 1: Comparison of Reducing Agents for Quinoline-Carbaldehydes

| Reagent | Product | Typical Conditions | Causality & Field Insights | Source |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, 0°C to RT | Expertise: NaBH₄ is a mild and selective reagent, ideal for reducing the aldehyde without touching the electron-deficient quinoline ring. Its ease of handling makes it a first-choice reagent in drug development workflows. | [3] |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous THF or Et₂O, 0°C | Expertise: LiAlH₄ is much more reactive. While effective, it requires strictly anhydrous conditions and may reduce other functional groups (e.g., esters, nitriles). It is used when NaBH₄ is too sluggish. | [4] |

| **Catalytic Hydrogenation (e.g., Co@SiO₂) ** | 1,2,3,4-Tetrahydroquinoline & Alcohol | H₂ gas (40 bar), Methanol, 120°C | Expertise: This method can simultaneously reduce both the aldehyde and the pyridine ring of the quinoline.[6] The conditions must be carefully controlled to achieve selectivity if only aldehyde reduction is desired. | [6] |

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group in medicinal chemistry for modulating solubility and forming salt/ester derivatives. Mild oxidants are preferred to avoid degradation of the quinoline ring.

Common Oxidants:

-

Potassium permanganate (KMnO₄) under basic conditions.

-

Jones reagent (CrO₃ in sulfuric acid/acetone).

-

Benzeneseleninic anhydride has been reported for the oxidation of benzylic hydrocarbons to aldehydes or ketones, suggesting its potential applicability.[7]

Expertise Note: The choice of oxidant must consider the substituents on the quinoline ring. Electron-rich quinolines can be susceptible to oxidative degradation. Therefore, starting with milder conditions and monitoring the reaction closely is a prudent strategy.

Selected Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following methods are adapted from peer-reviewed literature and represent self-validating systems.

Protocol 1: Reduction of a Quinoline Aldehyde to an Alcohol

(Adapted from the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde)[3]

-

Objective: To selectively reduce the aldehyde functionality to a primary alcohol.

-

Reagents:

-

Tetrazolo[1,5-a]quinoline-4-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (as solvent)

-

-

Procedure:

-

Dissolve the quinoline aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The portion-wise addition controls the exothermic reaction and hydrogen evolution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases. This neutralizes the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-